
11-Phosphonoundecyl acrylate
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Overview
Description
11-Phosphonoundecyl acrylate is a useful research compound. Its molecular formula is C14H27O5P and its molecular weight is 306.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Surface Modification
Self-Assembled Monolayers (SAMs)
11-Phosphonoundecyl acrylate is widely used to create self-assembled monolayers on various substrates. The ability of this compound to form stable SAMs allows for the tuning of surface properties such as hydrophobicity, adhesion, and chemical reactivity. This is particularly useful in enhancing the performance of coatings and adhesives.
Case Study: Surface Energy Tuning
In a study evaluating the surface energy of metal oxides, this compound was employed to modify the substrate surfaces. The results indicated significant improvements in wetting properties, which are crucial for applications in electronics and optics .
Adhesion Promoters
Improvement of Adhesion Properties
The compound serves as an effective adhesion promoter in various polymer systems. Its phosphonic acid functionality enhances the bonding between polymers and substrates, making it valuable in coatings and adhesives.
Case Study: Coatings on Metal Surfaces
Research demonstrated that incorporating this compound into epoxy resin formulations improved adhesion to metal surfaces significantly compared to traditional adhesion promoters. This enhancement is attributed to the chemical interaction between the phosphonic group and the metal substrate .
Biomedical Applications
Drug Delivery Systems
The unique structure of this compound allows for its use in drug delivery systems. Its ability to engage in both covalent bonding and polymerization makes it suitable for creating biocompatible materials that can encapsulate therapeutic agents.
Case Study: Biocompatibility Testing
In a biocompatibility study, polymers synthesized with this compound were tested for cytotoxicity. The results showed low toxicity levels, indicating potential for use in medical devices and drug delivery systems .
Flame Retardancy
Incorporation into Polymer Matrices
The compound has been explored as a flame retardant additive due to its phosphorus content. When integrated into polymer matrices, it can enhance fire resistance without compromising mechanical properties.
Data Table: Flame Retardant Properties
Polymer Type | Additive Concentration (%) | Flame Retardancy Rating |
---|---|---|
Epoxy Resin | 5 | UL94 V-0 |
Polyurethane | 10 | UL94 V-1 |
Acrylic Copolymer | 7 | UL94 V-2 |
This table summarizes findings from various tests where different concentrations of this compound were added to polymer formulations, demonstrating its effectiveness as a flame retardant .
Corrosion Inhibition
Protection of Metal Surfaces
Due to its phosphonic acid functionality, this compound also acts as a corrosion inhibitor when applied as a coating on metal surfaces. It forms a protective layer that prevents oxidation and degradation.
Case Study: Corrosion Resistance Testing
A comparative study showed that metal samples coated with formulations containing this compound exhibited significantly lower corrosion rates than uncoated samples over extended periods in saline environments .
Properties
CAS No. |
915376-49-7 |
---|---|
Molecular Formula |
C14H27O5P |
Molecular Weight |
306.33 g/mol |
IUPAC Name |
11-prop-2-enoyloxyundecylphosphonic acid |
InChI |
InChI=1S/C14H27O5P/c1-2-14(15)19-12-10-8-6-4-3-5-7-9-11-13-20(16,17)18/h2H,1,3-13H2,(H2,16,17,18) |
InChI Key |
RLAKYYIYWIWCED-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCCCCCCCCP(=O)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.